1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea

Description

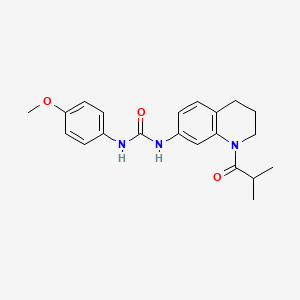

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold substituted with an isobutyryl group at the 1-position and a 4-methoxyphenylurea moiety at the 7-position. The compound’s structure combines a partially saturated quinoline system, which may enhance conformational stability, with a urea linker known for hydrogen-bonding interactions. The methoxyphenyl group likely contributes to lipophilicity and membrane permeability, while the isobutyryl substituent may influence metabolic stability .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-4-5-15-6-7-17(13-19(15)24)23-21(26)22-16-8-10-18(27-3)11-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHMBKLIVZTZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of an isobutyryl group and a methoxyphenyl urea moiety enhances its chemical reactivity and biological profile.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₂₇N₃O₃ |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034536-06-4 |

Antitumor Activity

Preliminary studies indicate that compounds with tetrahydroquinoline structures often exhibit antitumor properties . The mechanism may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Antimicrobial Properties

Research has demonstrated that tetrahydroquinoline derivatives possess antimicrobial activities . The unique structure of this compound may enhance its interaction with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

The biological activity of this compound may be attributed to its ability to modulate various biological targets:

- Inhibition of Enzymatic Activity: The urea moiety can interact with enzymes involved in metabolic pathways.

- Receptor Modulation: Similar compounds have been shown to act as agonists or antagonists at various receptors (e.g., dopamine receptors), suggesting potential neuropharmacological applications.

- Cell Cycle Arrest: Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several studies have explored the biological activity of similar compounds:

-

Study on Tetrahydroquinoline Derivatives:

- A series of tetrahydroquinoline derivatives were evaluated for their antitumor activity against human cancer cell lines.

- Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.

-

Antimicrobial Efficacy:

- Research demonstrated that tetrahydroquinoline derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The mechanism was linked to membrane disruption and inhibition of nucleic acid synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Core Scaffolds: The target compound’s tetrahydroquinoline scaffold differs from triazine (), triazole (), and simple aromatic urea systems (). This scaffold may confer rigidity and influence binding to biological targets compared to planar aromatic systems.

- Urea vs.

- Substituent Effects : The isobutyryl group in the target contrasts with hydroxyl (), halogen (), and triazole () substituents in analogues. This group may enhance lipophilicity and metabolic stability compared to polar hydroxyl or acidic carboxylic acid groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.